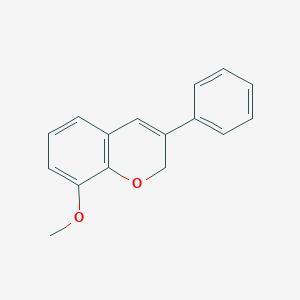![molecular formula C28H28N2O3 B14400548 Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate CAS No. 89838-84-6](/img/structure/B14400548.png)
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is a synthetic organic compound that features an imidazole ring substituted with triphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate typically involves the following steps:
Formation of 1,4,5-triphenyl-1H-imidazole: This can be achieved by reacting benzil, benzaldehyde, and ammonium acetate in glacial acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Triphenylimidazole: A closely related compound with similar structural features but lacking the ester group.
1,3-Diazole Derivatives: Compounds like clemizole and etonitazene, which also contain imidazole rings and exhibit various biological activities.
Uniqueness
Ethyl 5-[(1,4,5-triphenyl-1H-imidazol-2-yl)oxy]pentanoate is unique due to the combination of the imidazole ring with triphenyl substitution and an ester functional group
Eigenschaften
CAS-Nummer |
89838-84-6 |
|---|---|
Molekularformel |
C28H28N2O3 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
ethyl 5-(1,4,5-triphenylimidazol-2-yl)oxypentanoate |
InChI |
InChI=1S/C28H28N2O3/c1-2-32-25(31)20-12-13-21-33-28-29-26(22-14-6-3-7-15-22)27(23-16-8-4-9-17-23)30(28)24-18-10-5-11-19-24/h3-11,14-19H,2,12-13,20-21H2,1H3 |
InChI-Schlüssel |
AIEAQDBEOIZCCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCOC1=NC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



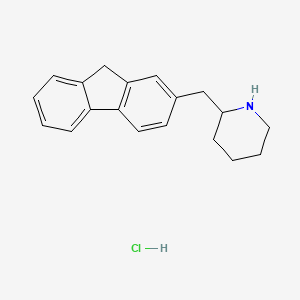
methanone](/img/structure/B14400474.png)
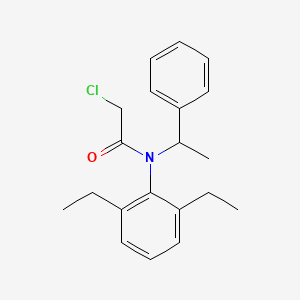
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)
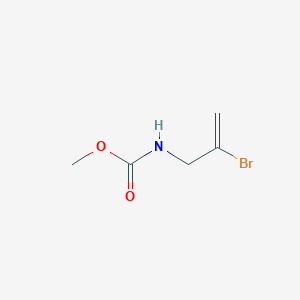
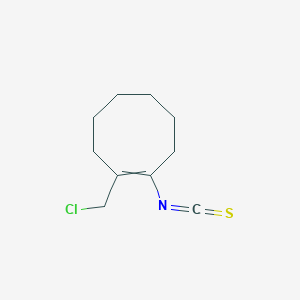

![2-{[2-Bromo-4-(2-ethoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B14400526.png)

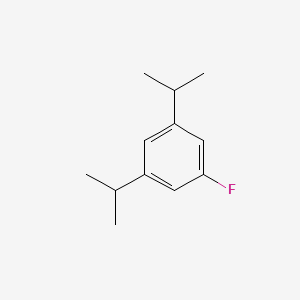
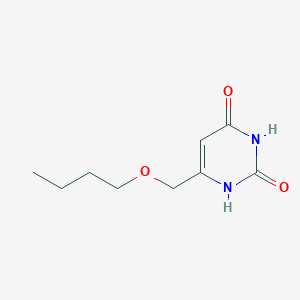
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
